molecular formula C12H21NO5 B1524308 (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid CAS No. 1263077-92-4

(R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid

Cat. No. B1524308
CAS RN: 1263077-92-4
M. Wt: 259.3 g/mol
InChI Key: AAEZKWUAXIQWAS-MRVPVSSYSA-N
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Description

“®-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid” is a complex organic compound. The “Boc” in the name refers to a tert-butyloxycarbonyl protecting group, commonly used in organic synthesis . The “morpholine” part suggests the presence of a six-membered ring containing both carbon and nitrogen . The “carboxylic acid” indicates the presence of a -COOH group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Tools like ChemDraw, HyperChem, and GuassView 5.0 are often used to establish molecular structure models .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The carboxylic acid group is typically reactive and may undergo reactions like esterification or amide formation. The Boc group can be removed under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like size, shape, charge distribution, and functional groups would affect properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Enantioselective Synthesis and Application in Reboxetine Analogs

The compound has been utilized in enantioselective synthesis processes. For example, (R)- and (S)-N-Boc-morpholine-2-carboxylic acids were prepared using an enantioselective synthesis involving enzyme-catalyzed kinetic resolution. These acids were then effectively converted to reboxetine analogs (Fish et al., 2009).

Synthesis of Enantiopure Fmoc-protected Morpholine-3-carboxylic Acid

Enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized from dimethoxyacetaldehyde and serine methyl ester. This process is noteworthy for its compatibility with solid-phase peptide synthesis, enhancing the application of Fmoc-morpholine-3-carboxylic acid in peptidomimetic chemistry (Sladojevich et al., 2007).

Synthesis of Opioid Peptidomimetics

The compound has found use in the synthesis of opioid ligands. Boc-2',6'-dimethyl-l-tyrosine and derivatives were synthesized, including this compound, which is significant in developing synthetic opioid ligands due to its potential to increase potency at opioid receptor types (Bender et al., 2015).

Diastereoselective Synthesis in Morpholine Derivatives

Diastereoselective synthesis protocols have been developed for morpholine derivatives, including this compound. These protocols are notable for their high yield and control over relative stereochemistry, which is crucial for pharmaceutical and chemical synthesis applications (Penso et al., 2012).

Application in Cyclization Reactions and Peptide Construction

The compound has been applied in cyclization reactions and peptide construction. It was used in reactions with α-hydroxycarboxylic acids for the formation of cyclic depsipeptides, demonstrating its utility in complex molecular constructions (Obrecht & Heimgartner, 1987).

Mechanism of Action

Future Directions

The future research directions would depend on the potential applications of this compound. If it shows promise in areas like pharmaceuticals or materials science, future work could involve optimizing its synthesis, studying its properties in more detail, or exploring new applications .

properties

IUPAC Name

(3R)-6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(4,5)17-6-8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEZKWUAXIQWAS-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN([C@H](CO1)C(=O)O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid

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